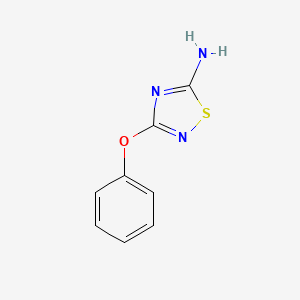

3-Phenoxy-1,2,4-thiadiazol-5-amine

Description

Contextualization within the Landscape of Nitrogen-Sulfur Heterocycles

Significance of the 1,2,4-Thiadiazole (B1232254) Core Structure

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. This core structure is of significant interest in medicinal chemistry as it serves as a key pharmacophore in the design of various therapeutic agents. nih.govresearchgate.net The arrangement of heteroatoms in the 1,2,4-thiadiazole ring imparts unique electronic properties and the ability to participate in various chemical interactions. Notably, the N-S bond within the thiadiazole moiety has been identified as a reactive site, particularly towards nucleophiles like the thiol group of cysteine residues in proteins. This reactivity allows 1,2,4-thiadiazole derivatives to act as inhibitors of cysteine-dependent enzymes, a mechanism that has been explored in the development of new drugs. nih.govsci-hub.se The stability of the 1,2,4-thiadiazole ring, especially when substituted at the 3- and 5-positions, makes it a reliable scaffold in the design of complex molecules. isres.org

The versatility of the 1,2,4-thiadiazole core is further highlighted by its presence in a range of biologically active molecules, including those with antibacterial, anti-inflammatory, and neuroprotective properties. researchgate.net This broad spectrum of activity has spurred extensive research into the synthesis and functionalization of 1,2,4-thiadiazole derivatives.

Distinctive Features of Phenoxy and Amine Substituents in Heterocyclic Frameworks

The properties and reactivity of a heterocyclic core are significantly influenced by its substituents. In the case of 3-Phenoxy-1,2,4-thiadiazol-5-amine, the phenoxy and amine groups play crucial roles in modulating its chemical behavior.

The phenoxy group , an aromatic ether, can influence the electronic and steric properties of the molecule. The oxygen atom can donate electron density to the heterocyclic ring through resonance, while the bulky phenyl group can impose steric constraints that affect the molecule's conformation and interactions with other molecules.

The amine group (-NH2) is a key functional group in organic chemistry, known for its basicity and nucleophilicity. libretexts.org In a heterocyclic context, an amino group can significantly impact the molecule's reactivity, particularly in electrophilic substitution reactions. youtube.com The presence of the lone pair of electrons on the nitrogen atom can increase the electron density of the ring system, making it more susceptible to attack by electrophiles. youtube.com Furthermore, the amine group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. mdpi.com

The combination of a phenoxy and an amine substituent on the 1,2,4-thiadiazole framework creates a molecule with a unique set of properties, offering potential for diverse applications.

Theoretical Implications and Synthetic Versatility of this compound

The structure of this compound presents several interesting theoretical considerations. The interplay between the electron-donating amine group and the potentially electron-withdrawing or -donating phenoxy group, mediated through the 1,2,4-thiadiazole ring, can lead to complex electronic effects that influence its reactivity and spectroscopic properties.

From a synthetic standpoint, the presence of three distinct components—the thiadiazole core, the phenoxy group, and the amine group—offers a high degree of versatility for further chemical modification. The amine group, for instance, can be readily acylated, alkylated, or diazotized to introduce a wide array of other functional groups.

While specific synthetic routes for this compound are not extensively detailed in the provided search results, general methods for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles often involve the oxidative dimerization of thioamides or tandem reactions involving thioacylation and subsequent intramolecular cyclization. acs.org The synthesis of 2-amino-1,3,4-thiadiazoles, a related isomer, can be achieved through one-pot reactions of thiosemicarbazide (B42300) with carboxylic acids. encyclopedia.pubmdpi.com These general strategies could potentially be adapted for the synthesis of this compound.

Below is a table summarizing the key structural features and their implications:

| Structural Component | Key Features | Potential Implications |

| 1,2,4-Thiadiazole Core | Aromatic, contains N-S bond | Serves as a stable scaffold, potential for covalent modification of enzymes. nih.govsci-hub.se |

| Phenoxy Group | Aromatic ether, can be bulky | Influences electronic properties and steric interactions. |

| Amine Group | Basic, nucleophilic | Enhances reactivity, provides a site for further functionalization, participates in hydrogen bonding. libretexts.orgyoutube.com |

Overview of Research Directions and Open Questions in Thiadiazole Chemistry

The field of thiadiazole chemistry continues to be an active area of research, with several promising directions and unanswered questions.

Current Research Directions:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, environmentally friendly, and versatile methods for the synthesis of substituted thiadiazoles. researchgate.netacs.org This includes the exploration of one-pot reactions and the use of novel catalysts.

Exploration of Biological Activities: A significant portion of thiadiazole research is focused on discovering new biological applications. researchgate.netresearchgate.netmdpi.com This involves screening thiadiazole derivatives for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Researchers are systematically modifying the structure of thiadiazole derivatives to understand how different substituents affect their biological activity. mdpi.com This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Open Questions in the Field:

Elucidation of Mechanisms of Action: For many biologically active thiadiazoles, the precise molecular mechanism of action is not fully understood. sci-hub.se Further studies are needed to identify their cellular targets and signaling pathways.

Predictive Modeling of Thiadiazole Properties: The development of accurate computational models to predict the chemical and biological properties of new thiadiazole derivatives would greatly accelerate the discovery process.

Expansion into Materials Science: While much of the focus has been on medicinal applications, the unique electronic and photophysical properties of thiadiazoles suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenoxy-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-7-10-8(11-13-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTKYGVDWNJZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 3 Phenoxy 1,2,4 Thiadiazol 5 Amine

Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Ring System

The formation of the 1,2,4-thiadiazole ring is a pivotal step in the synthesis of the target compound. Various strategies have been developed, primarily utilizing thiosemicarbazide (B42300) and amidrazone derivatives as key building blocks. These approaches often involve cyclization reactions under different catalytic conditions, leading to the desired heterocyclic scaffold.

Cyclization Reactions Involving Thiosemicarbazide Derivatives

Thiosemicarbazides are versatile precursors for the synthesis of a variety of heterocyclic compounds, including 1,2,4-thiadiazoles. researchgate.netresearchgate.net The cyclization of thiosemicarbazide derivatives can be influenced by the reaction conditions, particularly the choice of catalyst (acid or base) and the nature of the substituents. ptfarm.pl

In an acidic medium, the cyclization of acyl thiosemicarbazides typically leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.plnih.gov For instance, the reaction of (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides with 4-phenylthiosemicarbazide (B147422) yields acylthiosemicarbazide derivatives, which upon treatment with acids like 25% HCl or concentrated H2SO4, cyclize to form 1,3,4-thiadiazoles. ptfarm.plnih.gov Similarly, the synthesis of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane (B1198618) is achieved by treating 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. nih.gov A one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids can also be achieved using polyphosphate ester (PPE) as a mild additive, which facilitates the cyclodehydration reaction. encyclopedia.pub

| Starting Material | Reagent | Product | Reference |

| (5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides | 4-phenylthiosemicarbazide, Acid (HCl or H2SO4) | 1,3,4-thiadiazole derivatives | ptfarm.plnih.gov |

| 1,1-cyclopropane dicarboxylic acid | Thiosemicarbazide, Phosphorous oxychloride | 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane | nih.gov |

| Thiosemicarbazide | Carboxylic acid, Polyphosphate ester (PPE) | 2-amino-1,3,4-thiadiazoles | encyclopedia.pub |

Conversely, cyclization of acyl derivatives of thiosemicarbazide in an alkaline medium generally favors the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl For example, the cyclization of thiosemicarbazide derivatives in the presence of sodium hydroxide (B78521) leads to the formation of 1,2,4-triazole-3-thiols. researchgate.net However, base-mediated conditions can also be employed for the synthesis of 1,2,4-thiadiazoles. A facile transition-metal-free synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles involves a base-mediated tandem thioacylation of amidines followed by in situ intramolecular dehydrogenative N-S bond formation. organic-chemistry.org

| Starting Material | Reagent | Product | Reference |

| Acyl derivatives of thiosemicarbazide | Alkaline medium | 1,2,4-triazole derivatives | ptfarm.pl |

| Thiosemicarbazide derivatives | Sodium hydroxide | 1,2,4-triazole-3-thiols | researchgate.net |

| Amidines | Dithioesters or Aryl isothiocyanates, Base | 3,5-bis(het)aryl/arylaminothiadiazoles | organic-chemistry.org |

Desulfurative cyclization offers an alternative pathway to 1,3,4-thiadiazoles. In a solid-phase synthesis approach, a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin is prepared by the cyclization of a thiosemicarbazide resin using p-toluenesulfonyl chloride (p-TsCl) as a desulfurative agent. acs.orgnih.govresearchgate.net This method allows for the construction of a 1,3,4-thiadiazole library with diverse functionalities. acs.orgnih.govresearchgate.net Oxidative cyclization of thiosemicarbazones can also lead to desulfurization and the formation of 1,3,4-oxadiazole (B1194373) derivatives, highlighting the nuanced reactivity of these precursors. acs.org

| Starting Material | Reagent | Product | Reference |

| Thiosemicarbazide resin | p-Toluenesulfonyl chloride (p-TsCl) | Polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin | acs.orgnih.govresearchgate.net |

| Thiosemicarbazones | Oxidizing agent | 1,3,4-Oxadiazole derivatives | acs.org |

Amidrazone-Based Synthetic Pathways

Amidrazones are another important class of precursors for the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazoles and, by extension, can be considered in pathways leading to 1,2,4-thiadiazoles. utar.edu.myalaqsa.edu.ps

The reaction of amidrazones with various carbonyl compounds, such as aldehydes and ketones, in the presence of an acid catalyst can lead to the formation of 4,5-dihydro-1,2,4-triazoles and 1,2,4-triazoles. alaqsa.edu.ps One-pot four-component condensation-cyclization reactions involving hydrazine (B178648), allyl isothiocyanate, an α-haloketone, and various aldehydes provide an efficient route to thiazolidin-4-one and 3H-thiazole derivatives. researchgate.net These condensation-cyclization strategies underscore the versatility of building complex heterocyclic systems from simple starting materials. researchgate.netresearchgate.net

| Reactants | Catalyst | Product | Reference |

| Amidrazones, Carbonyl compounds | Acid | 4,5-dihydro-1,2,4-triazoles and 1,2,4-triazoles | alaqsa.edu.ps |

| Hydrazine, Allyl isothiocyanate, α-haloketone, Aldehydes | - | Thiazolidin-4-one and 3H-thiazole derivatives | researchgate.net |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product that contains significant portions of all the initial reactants, represent a highly efficient strategy in organic synthesis. While specific MCRs for the direct synthesis of 3-Phenoxy-1,2,4-thiadiazol-5-amine are not extensively documented, one-pot protocols for analogous unsymmetrically substituted 1,2,4-thiadiazoles provide a foundational blueprint.

A prominent one-pot strategy for crafting unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles involves the reaction between nitriles and thioamides. rsc.orgacs.org This approach can be adapted to target the 3-phenoxy-5-amino structure. For instance, a plausible multicomponent-like, one-pot synthesis could involve the reaction of phenoxyacetonitrile (B46853), a source of the phenoxy group at the ultimate C3 position, with thiourea (B124793), which would provide the N-C-N backbone for the 5-amino portion of the heterocycle. The reaction would proceed through the sequential intermolecular addition of the thioamide to the nitrile, followed by an intramolecular oxidative cyclization to form the N-S bond, typically mediated by an oxidant like molecular iodine. rsc.orgresearchgate.net This method is advantageous as it constructs the complex heterocyclic core from simple, readily available precursors in a single step, avoiding the isolation of intermediates.

Oxidative Cyclization Methods

Oxidative cyclization represents a cornerstone in the synthesis of the 1,2,4-thiadiazole ring system. These methods typically involve the formation of a crucial nitrogen-sulfur (N-S) bond through the oxidation of a suitable acyclic precursor.

Halogenation-Mediated Ring Closure

A key mechanistic subclass of oxidative cyclization involves mediation by halogens. In these reactions, an electrophilic halogenating agent activates a sulfur-containing precursor, initiating the cyclization cascade. A notable example is the enzyme-mediated oxidative dimerization of thioamides, which is understood to proceed via a halogenation-mediated pathway. Biocatalytic systems utilizing vanadium-dependent haloperoxidases (VHPOs) employ a catalytic amount of a halide salt (e.g., KBr) and use hydrogen peroxide as the terminal oxidant.

The proposed mechanism commences with the VHPO-catalyzed S-bromination of a thioamide molecule, generating a highly reactive S-bromothioamide intermediate. This intermediate is then susceptible to nucleophilic attack by a second thioamide molecule, leading to the formation of an iminobenzathiamide intermediate. A subsequent S-bromination event on this intermediate, also catalyzed by the VHPO, triggers the final ring closure and tautomerization to yield the 1,2,4-thiadiazole product. This enzymatic halide-recycling strategy highlights a green and efficient method for halogenation-induced bond formation.

Oxidative Dimerization of Thioamides

The oxidative dimerization of thioamides is one of the most general and widely employed methods for the synthesis of symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. acs.org This strategy relies on the use of an oxidizing agent to couple two molecules of a primary thioamide, forming the heterocyclic ring in a single transformation. A wide array of oxidizing systems has been successfully utilized for this purpose.

Commonly used oxidants include hypervalent iodine reagents like o-iodoxybenzoic acid (IBX), molecular oxygen, and Oxone. acs.org Electrochemical methods have also been developed, offering a reagent-free approach to the oxidative coupling. researchgate.net The reaction is versatile, accommodating a range of aryl and alkyl thioamides. However, this method inherently leads to symmetrically substituted products. To synthesize an unsymmetrical thiadiazole like this compound via this conceptual framework, a cross-dimerization would be required, which often presents significant challenges in controlling selectivity. A more effective approach for unsymmetrical products is the one-pot reaction of a nitrile and a thioamide, as previously discussed. rsc.orgacs.org

Below is a table summarizing various conditions reported for the oxidative dimerization of thioamides to form 3,5-disubstituted-1,2,4-thiadiazoles.

Methodologies for Introducing the Phenoxy Moiety at Position 3

The introduction of the phenoxy group at the C3 position of the 1,2,4-thiadiazole core can be achieved through two primary strategic approaches: incorporating the moiety into the starting materials before ring formation or attaching it to a pre-formed heterocyclic scaffold.

Pre-functionalization of Thiadiazole Precursors

This "convergent" synthetic strategy involves using a starting material that already contains the required phenoxy group. This is arguably the most direct route to this compound. Building upon the one-pot synthesis from nitriles and thioamides, one could employ a phenoxy-containing precursor.

For example, the reaction of phenoxyacetonitrile with thiourea in the presence of an oxidant like iodine would be a direct approach to assemble the target molecule. rsc.orgresearchgate.net In this case, the phenoxyacetonitrile serves as the precursor for the C3-phenoxy portion, and thiourea provides the C5-amino group and the remaining atoms of the ring. Alternatively, syntheses starting from amidines and dithioesters could be envisioned, where a phenoxy-substituted amidine would be a key starting material. acs.org The synthesis of the necessary precursors, such as O-aryl thiocarbamates, can be achieved through various established methods, including the reaction of phenols with thiocarbamoylating agents. organic-chemistry.orgrsc.orggoogle.com

Post-Cyclization Etherification via Nucleophilic Aromatic Substitution (Theoretical)

A "divergent" or theoretical approach involves introducing the phenoxy group after the 1,2,4-thiadiazole ring has already been constructed. This strategy would rely on a nucleophilic aromatic substitution (SNAr) reaction. The process would involve two key steps:

Synthesis of a Halogenated Precursor: The first step is the synthesis of a 1,2,4-thiadiazole ring bearing a good leaving group, typically a halogen, at the 3-position. The key intermediate for this strategy is 3-halo-1,2,4-thiadiazol-5-amine. The synthesis of 3-bromo-1,2,4-thiadiazol-5-amine (B1372999) has been reported, making this theoretical route plausible. This precursor features a bromine atom at C3, which can potentially be displaced by a nucleophile.

Nucleophilic Aromatic Substitution: The second step is the SNAr reaction, where the 3-bromo-1,2,4-thiadiazol-5-amine intermediate would be treated with a phenoxide nucleophile (e.g., sodium phenoxide). The 1,2,4-thiadiazole ring is inherently electron-deficient due to the presence of three heteroatoms, which activates the ring towards nucleophilic attack. youtube.com This electronic characteristic is crucial for the SNAr mechanism, which typically proceeds via an addition-elimination pathway involving a negatively charged Meisenheimer-like intermediate. chadsprep.com While the direct reaction on this specific substrate is theoretical, SNAr reactions are well-established for a wide range of electron-poor halo-heterocycles, lending strong support to the feasibility of this approach. nih.govnih.gov The success of the reaction would depend on optimizing conditions such as the solvent, temperature, and nature of the base used to generate the phenoxide.

Strategies for Amine Functionality at Position 5

The introduction of an amine group at the 5-position of the 1,2,4-thiadiazole ring is a critical step that can be approached through several synthetic routes. These strategies often involve multi-step sequences starting from appropriately substituted precursors.

Direct amination of a pre-formed 3-phenoxy-1,2,4-thiadiazole core represents the most atom-economical approach. However, this transformation is challenging due to the electronic nature of the thiadiazole ring. Theoretical strategies can be proposed based on methodologies applied to similar heterocyclic systems. For instance, direct nuclear amination has been reported for certain thiadiazoles, such as the conversion of a 1,3,4-thiadiazole derivative to its amino counterpart using hydroxylamine (B1172632) in the presence of a base. nih.gov This type of nucleophilic attack on the heterocyclic ring suggests that a similar, albeit currently theoretical, pathway could be envisioned for the 3-phenoxy-1,2,4-thiadiazole scaffold. The reaction would likely proceed via an intermediate imine, which then tautomerizes to the final amine product. nih.gov The feasibility of such a reaction would depend on the activation of the C5 position and the specific reaction conditions employed.

A more established and reliable method for introducing an amine group onto an aromatic or heteroaromatic ring is through the reduction of a corresponding nitro-substituted precursor. This two-step strategy involves the initial synthesis of a 3-phenoxy-5-nitro-1,2,4-thiadiazole, followed by its reduction to the desired 5-amine derivative.

The reduction of nitro compounds is a well-documented transformation in organic chemistry, with a wide array of available reagents and catalytic systems. nih.govnih.gov The choice of reductant is crucial to ensure compatibility with the thiadiazole ring and the phenoxy group.

Common Reduction Methods Applicable to Nitro-Thiadiazoles:

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are effective for reducing both aromatic and aliphatic nitro groups to amines. wikipedia.orgcommonorganicchemistry.com This method is often clean and efficient, but care must be taken to avoid over-reduction or degradation of the heterocyclic core.

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid) provides a classic and mild method for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is particularly noted for its mildness and tolerance of other functional groups. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine in the presence of a Raney nickel catalyst at controlled temperatures can effectively reduce nitroarenes to the corresponding hydroxylamines or, with further reaction, to amines. wikipedia.org

Silane-Based Reduction: Trichlorosilane, a low-cost and powerful reducing agent, can be used in the presence of an organic base to reduce nitro groups without affecting other sensitive functionalities. google.com

The successful application of this strategy hinges on the accessibility of the 3-phenoxy-5-nitro-1,2,4-thiadiazole intermediate.

Another powerful strategy involves the nucleophilic substitution of a halogen atom at the 5-position of the thiadiazole ring. The electron-withdrawing nature of the 1,2,4-thiadiazole ring system facilitates nucleophilic aromatic substitution (SNAr) at positions C3 and C5. This approach requires the synthesis of a 5-halo-3-phenoxy-1,2,4-thiadiazole precursor.

The reaction would proceed by treating the halogenated thiadiazole with ammonia (B1221849) or a protected amine equivalent. This method has been demonstrated in the functionalization of other 1,2,4-thiadiazole scaffolds, for example, in the reaction of bicyclic thiadiazole derivatives with various diamines to create more complex structures. researchgate.net The efficiency of the substitution is influenced by the nature of the halogen (I > Br > Cl), the solvent, and the temperature.

Chemical Reactivity and Transformation Mechanisms of 3 Phenoxy 1,2,4 Thiadiazol 5 Amine

Intrinsic Reactivity of the 1,2,4-Thiadiazole (B1232254) Heterocycle

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its structure results in a unique electronic distribution that defines its reactivity.

Nucleophilic Reactivity at Position 5 (Amine site)

The 1,2,4-thiadiazole ring is characterized as a π-excessive heterocycle, yet the carbon atoms within the ring are relatively electron-deficient. chemicalbook.com This deficiency is most pronounced at the C5 position due to the electron-withdrawing effects of the two adjacent pyridine-like nitrogen atoms at positions 1 and 4. chemicalbook.com Consequently, the C5 position is highly susceptible to nucleophilic attack. chemicalbook.comisres.org In the context of 3-Phenoxy-1,2,4-thiadiazol-5-amine, the presence of the amine group at this highly electrophilic site suggests that its synthesis likely involves a key step where an amine-containing nucleophile displaces a leaving group at the C5 position of a 3-phenoxy-1,2,4-thiadiazole precursor. This inherent reactivity makes the C5 carbon the most reactive site for nucleophilic substitution reactions on the thiadiazole ring. isres.org

Ring Stability and Potential for Rearrangement Pathways

The 1,2,4-thiadiazole ring is aromatic and therefore possesses a degree of stability. isres.org Substituted 1,2,4-thiadiazoles are generally stable to acids, alkalis, and oxidizing or reducing agents. isres.org However, the parent, unsubstituted ring can be sensitive to these conditions. chemicalbook.com The stability can be compromised under specific circumstances. For instance, treatment of some thiadiazole rings with strong bases can lead to ring fission. nih.govchemicalbook.com

Furthermore, the N-S bond within the ring can be susceptible to cleavage by potent nucleophiles. A notable example is the reaction of 1,2,4-thiadiazoles with cysteine residues in proteins, where the cysteine thiol attacks the N-S bond, leading to ring opening and the formation of a disulfide bond. nih.govresearchgate.net This highlights a potential pathway for rearrangement or degradation of the heterocycle when exposed to strong nucleophiles, particularly thiols.

Reactions Involving the Amine Functionality (–NH2 at Position 5)

The exocyclic amino group at the C5 position behaves as a typical primary amine and is the primary site for many chemical transformations of this compound. Its lone pair of electrons makes it nucleophilic, allowing it to react with a variety of electrophiles.

Acylation and Sulfonylation Reactions

The nucleophilic amine at position 5 readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms a new amide bond. Similarly, sulfonylation occurs upon reaction with sulfonyl chlorides, yielding a sulfonamide. These reactions are fundamental transformations for modifying the properties of amino-thiadiazole compounds. For example, studies on related 5-amino-1,3,4-thiadiazole derivatives show that the amino group can be acylated with reagents like chloroacetyl chloride or pyrazole-3-carbonyl chloride to form the corresponding amides. nih.govnih.gov

| Reaction Type | Reactant (Amine) | Reagent | Product Type |

| Acylation | 5-Amino-1,3,4-thiadiazole derivative | Chloroacetyl Chloride | N-(1,3,4-thiadiazol-2-yl)acetamide |

| Acylation | 5-Amino-1,3,4-thiadiazole-2-sulphonamide | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl) pyrazole-3-carboxamide |

| Sulfonylation | Amino Acridine Derivative | Sulfonyl Chlorides | Acridine Sulfonamide |

Alkylation and Arylation Reactions

The amine functionality can also participate in alkylation and arylation reactions. In these reactions, the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center of an alkyl halide or a suitably activated aryl system. This results in the formation of secondary or tertiary amines. Studies on analogous amino-thiadiazole systems demonstrate that the exocyclic amine can be alkylated or arylated under various conditions. For instance, the reaction of an N-(thiadiazol-2-yl)acetamide intermediate with secondary amines like substituted piperazines leads to nucleophilic substitution, effectively alkylating the position adjacent to the amide nitrogen. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a modern route for the arylation of amino-heterocycles. nih.gov

| Reaction Type | Reactant (Amine) | Reagent/Catalyst | Product Type |

| Alkylation | 5-Amino-1,3,4-thiadiazole-2-thiol | Alkylating Agents (e.g., Alkyl Halides) | 5-Amino-2-(alkylthio)-1,3,4-thiadiazole |

| Alkylation | 2-Chloro-N-(thiadiazol-2-yl)acetamide | Secondary Amines (e.g., Piperazine) | N-(thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide |

| Arylation | 5-Amino-1,2,3-triazolyl 2,1,3-benzothiadiazole | Aryl Halide / Pd-Catalyst | N-Aryl-5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazole |

Formation of Schiff Bases and Imines

The primary amino group at position 5 of the this compound ring is a key functional group that readily participates in condensation reactions with carbonyl compounds to form Schiff bases, also known as imines or azomethines. This reaction is a cornerstone in the derivatization of this heterocyclic scaffold. The formation of the C=N double bond is typically achieved by reacting the amine with various aldehydes or ketones. libretexts.orglibretexts.org

The synthesis is generally carried out by refluxing a mixture of the this compound and a substituted aldehyde in a suitable solvent, such as absolute ethanol, often with a few drops of a catalyst like glacial acetic acid. impactfactor.orgresearchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org The rate of this acid-catalyzed, reversible reaction is pH-dependent, with optimal rates often observed around a pH of 5. libretexts.orglibretexts.org

The resulting Schiff bases are valuable intermediates in organic synthesis and have been a focus of research due to their wide range of biological and pharmacological activities. ijpcbs.comchemrevlett.com The structure of the aldehyde or ketone used in the reaction can be varied extensively, allowing for the creation of a large library of derivatives with diverse steric and electronic properties.

Table 1: Examples of Schiff Base Formation from Amino-Thiadiazole Derivatives This table is illustrative of typical reactions for amino-thiadiazole cores and is based on analogous structures.

| Amine Reactant | Aldehyde/Ketone | Reaction Conditions | Product Type |

| 5-ethyl-1,3,4-thiadiazol-2-amine | 4-chlorobenzaldehyde | Methanol, reflux, 4h | Schiff Base |

| 5-ethyl-1,3,4-thiadiazol-2-amine | 4-bromobenzaldehyde | Methanol, reflux, 4h | Schiff Base |

| 5-styryl-2-amino-1,3,4-thiadiazole | Benzaldehyde | Absolute ethanol, glacial acetic acid, reflux, 8-10h | Schiff Base |

| 5-styryl-2-amino-1,3,4-thiadiazole | 4-Nitro-benzaldehyde | Absolute ethanol, glacial acetic acid, reflux, 8-10h | Schiff Base |

| 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine | Various aromatic aldehydes | Ethanol, acetic acid, reflux | Schiff Base |

Diazotization and Subsequent Transformations

The primary aromatic amine group of this compound can undergo diazotization, a process that converts it into a diazonium salt. This transformation is a versatile and pivotal reaction in aromatic chemistry, opening pathways to a wide array of functional groups that are not accessible through direct substitution. organic-chemistry.org

The reaction is typically carried out by treating the amine with nitrous acid (HNO₂) at low temperatures (0–5 °C). Nitrous acid is usually generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid like hydrochloric acid or sulfuric acid. masterorganicchemistry.comorganic-chemistry.org The resulting diazonium salt, 3-phenoxy-1,2,4-thiadiazol-5-diazonium chloride, is an important synthetic intermediate. Due to their potential instability, these diazonium salts are often prepared and used immediately in subsequent reactions without isolation. chemspider.com

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂), which can be displaced by a variety of nucleophiles. masterorganicchemistry.com This allows for the introduction of halogens, cyano, hydroxyl, and other functional groups onto the thiadiazole ring through reactions such as the Sandmeyer and Schiemann reactions.

Sandmeyer Reaction : This reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) as catalysts to replace the diazonium group with chloro, bromo, or cyano groups, respectively. wikipedia.orglscollege.ac.in It proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com

Schiemann Reaction : For the introduction of a fluorine atom, the diazonium salt is typically converted to a more stable tetrafluoroborate salt (ArN₂⁺BF₄⁻), which upon heating, decomposes to yield the aryl fluoride. masterorganicchemistry.com

Hydroxylation : The diazonium group can be replaced by a hydroxyl group by heating the diazonium salt in an aqueous acidic solution. masterorganicchemistry.comlscollege.ac.in

Azo Coupling : Diazonium salts can also act as electrophiles and react with activated aromatic compounds (like phenols or anilines) to form azo compounds, which are known for their vibrant colors. researchcommons.orgresearchgate.net

Condensation Reactions with Carbonyl Compounds

Condensation reactions of this compound with carbonyl compounds are a fundamental class of transformations for this molecule. As detailed in section 3.2.3, the most prominent example is the formation of Schiff bases (imines) through reaction with aldehydes and ketones. researchgate.net This reaction involves the nucleophilic addition of the primary amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. libretexts.org

The scope of this reaction is broad, encompassing a wide variety of aliphatic and aromatic aldehydes and ketones. This versatility allows for the synthesis of a large number of derivatives where the properties can be systematically modified by changing the substituent on the carbonyl reactant. For instance, reacting the parent amine with substituted benzaldehydes introduces different electronic and steric features into the final molecule. impactfactor.org

Beyond simple Schiff base formation, the resulting imine can be a substrate for further reactions. For example, the C=N bond can be reduced to form a secondary amine. Additionally, the initial condensation product can sometimes participate in subsequent intramolecular cyclization reactions, depending on the nature of the carbonyl compound used, leading to more complex heterocyclic systems.

Reactivity of the Phenoxy Group (–OPh at Position 3)

Electrophilic Aromatic Substitution on the Phenyl Ring (Theoretical Considerations)

The phenoxy group (–OPh) attached to the thiadiazole ring is essentially a substituted benzene ring and is susceptible to electrophilic aromatic substitution (EAS). The oxygen atom of the ether linkage is an activating group due to its ability to donate a lone pair of electrons into the phenyl ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The oxygen atom is an ortho, para-director. The resonance structures show an increase in electron density at the ortho (positions 2' and 6') and para (position 4') carbons of the phenyl ring. Therefore, electrophiles will preferentially attack these positions.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on the Phenoxy Group

| Reaction | Electrophile | Expected Major Products |

| Halogenation | Br₂/FeBr₃ | ortho-Bromo and para-Bromo derivatives |

| Nitration | HNO₃/H₂SO₄ | ortho-Nitro and para-Nitro derivatives |

| Sulfonation | SO₃/H₂SO₄ | ortho-Sulfonic acid and para-Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | ortho-Alkyl and para-Alkyl derivatives |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | ortho-Acyl and para-Acyl derivatives |

Steric hindrance from the bulky thiadiazole ring attached to the oxygen may influence the ortho/para ratio, potentially favoring substitution at the less hindered para position. The thiadiazole ring itself is an electron-withdrawing group, which could slightly deactivate the phenoxy ring compared to a simple alkoxybenzene, but the directing effects of the oxygen atom would still dominate.

Ether Cleavage Reactions

The ether linkage in the phenoxy group is generally stable but can be cleaved under harsh reaction conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com Ether cleavage is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which converts the phenoxy group into a better leaving group (a phenol). masterorganicchemistry.com The halide anion (I⁻ or Br⁻) then acts as a nucleophile. In the case of an aryl alkyl ether, the cleavage occurs via an Sₙ2 mechanism where the nucleophile attacks the alkyl carbon, as Sₙ1 and Sₙ2 reactions are disfavored on sp²-hybridized aromatic carbons. masterorganicchemistry.comlibretexts.org

However, for this compound, both carbons attached to the ether oxygen are sp² hybridized (one on the phenyl ring, one on the thiadiazole ring). Cleavage of such diaryl ethers is significantly more difficult than for alkyl ethers and requires very forcing conditions. libretexts.org The C(thiadiazole)–O bond would likely be cleaved preferentially over the C(phenyl)–O bond, as the thiadiazole ring is more electron-deficient, making the attached carbon more electrophilic. This would theoretically yield a phenol and 3-halo-1,2,4-thiadiazol-5-amine.

Influence of Phenoxy Substituent on Ring Electron Density and Reactivity

The 1,3,4-thiadiazole (B1197879) ring is considered an electron-deficient heterocyclic system. researchgate.net This is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring. The introduction of a phenoxy group at position 3 significantly modulates the electronic properties and reactivity of the thiadiazole ring.

The oxygen atom of the phenoxy group can donate electron density to the thiadiazole ring via a positive mesomeric effect (+M). This donation partially counteracts the inductive electron withdrawal (-I) of the oxygen and the inherent electron deficiency of the ring. This has several consequences:

Reactivity towards Electrophiles : The electron donation from the phenoxy group increases the electron density of the thiadiazole ring, making it less deactivated towards electrophilic attack compared to an unsubstituted 1,3,4-thiadiazole. However, electrophilic substitution on the thiadiazole ring itself is still generally difficult. nih.gov

Reactivity towards Nucleophiles : By increasing the electron density on the thiadiazole ring, the phenoxy group makes the ring less susceptible to nucleophilic aromatic substitution.

Interplay of Functional Groups and Overall Reaction Selectivity

The distribution of electron density in this compound is a primary determinant of its reactivity, particularly the sites susceptible to electrophilic or nucleophilic attack. This distribution is dictated by the combined inductive and resonance effects of the substituents on the inherently electron-deficient 1,2,4-thiadiazole core.

1,2,4-Thiadiazole Ring : This heterocyclic system is characterized by the presence of two electronegative nitrogen atoms and a sulfur atom, which results in a general lowering of electron density around the ring carbons, making the ring itself relatively resistant to electrophilic substitution. nih.gov Its aromaticity, however, provides a degree of stability.

5-Amino Group (-NH₂) : The amino group is a powerful activating group. It exerts a strong electron-donating effect via resonance (+R effect) by delocalizing its lone pair of electrons into the thiadiazole ring. This effect significantly increases the electron density of the heterocyclic system. Concurrently, it has a weaker electron-withdrawing inductive effect (-I effect) due to the high electronegativity of nitrogen. The +R effect is dominant and is crucial in modulating the nucleophilicity of both the exocyclic nitrogen and the ring itself. Resonance structures illustrate this delocalization, showing a partial negative charge on the ring's nitrogen atoms and a partial positive charge on the exocyclic amino nitrogen.

The interplay of these groups means that the primary site for electrophilic attack is the exocyclic amino group, whose nucleophilicity is high despite some delocalization of its lone pair into the ring. The thiadiazole ring itself is generally deactivated towards electrophiles but activated towards certain nucleophilic attacks, a reactivity pattern that is further fine-tuned by the substituents. nih.gov

| Functional Group | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring |

|---|---|---|---|

| 5-Amino (-NH₂) | Weakly Withdrawing | Strongly Donating | Strongly Activating |

| 3-Phenoxy (-O-Ph) | Strongly Withdrawing | Weakly Donating | Net Deactivating (likely) |

| 1,2,4-Thiadiazole Core | N/A | Electron-Deficient |

Steric hindrance plays a critical role in dictating the regioselectivity of reactions involving this compound. The spatial arrangement and bulk of the substituents can shield certain reactive sites, directing incoming reagents to more accessible positions.

5-Amino Group : This group is relatively small and sterically unhindered, making it readily accessible for reactions such as acylation, alkylation, or diazotization.

3-Phenoxy Group : In contrast, the phenoxy group is sterically demanding. Crystal structure analysis of a related compound, 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, reveals a significant dihedral angle between the thiadiazole and phenyl rings, indicating a non-coplanar arrangement. nih.gov A similar conformation is expected for this compound. This three-dimensional bulk effectively shields the C3 position and the adjacent ring nitrogens (N2 and N4) from direct attack by reagents.

This steric landscape has profound implications for reaction selectivity. For example, while the ring nitrogen at N4 is electronically enriched by the amino group, its direct alkylation would be sterically hindered by the adjacent phenoxy group. The exocyclic amino nitrogen, being more exposed, is therefore the more probable site of attack for many electrophiles. This ensures that reactions preferentially occur at the peripheral amino group rather than on the sterically congested heterocyclic core.

Tautomerism, the rapid interconversion of constitutional isomers, is a key consideration for heterocyclic amines. For this compound, the relevant equilibrium is between the aromatic amino form and the non-aromatic imino form.

Amino Tautomer : This is the 3-Phenoxy-1,2,4-thiadiazol-5-amine form. In this isomer, the exocyclic nitrogen is sp² hybridized, and the thiadiazole ring is fully aromatic.

Imino Tautomer : This is the 3-Phenoxy-1,2,4-thiadiazol-5(4H)-imine form. It is formed by the formal migration of a proton from the exocyclic amino group to the ring nitrogen at the N4 position. This conversion disrupts the aromaticity of the thiadiazole ring, as the C5-N4 bond becomes a double bond and the N4 atom becomes sp² hybridized and bears a hydrogen atom.

Although the imino tautomer exists as a minor species, its transient formation can be mechanistically significant. Reaction conditions, such as solvent polarity or pH, can influence the position of the tautomeric equilibrium. For instance, protonation of the ring at N4 could facilitate reactions that proceed via an intermediate with imino-like character. Therefore, while the ground state of the molecule is the stable amino tautomer, the potential for tautomerization must be considered when elucidating complex reaction mechanisms.

Derivatization and Advanced Functionalization Strategies for 3 Phenoxy 1,2,4 Thiadiazol 5 Amine

Synthesis of N-Substituted Derivatives via the Amine Group

The primary amine group at the 5-position of the 1,2,4-thiadiazole (B1232254) ring is a key site for derivatization, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the 5-amino group facilitates its reaction with various acylating and sulfonylating agents to yield the corresponding amides and sulfonamides.

Amide Formation: The reaction of 3-Phenoxy-1,2,4-thiadiazol-5-amine with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, affords N-(3-phenoxy-1,2,4-thiadiazol-5-yl)amides. This reaction is a straightforward and efficient method for introducing a variety of acyl groups. For instance, treatment with acetic anhydride yields the corresponding acetamide derivative, while reaction with benzoyl chloride produces the benzamide counterpart. These reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran at room temperature.

Sulfonamide Formation: Similarly, sulfonamides can be prepared by reacting the parent amine with sulfonyl chlorides. The reaction of this compound with arylsulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base, yields the respective N-(3-phenoxy-1,2,4-thiadiazol-5-yl)sulfonamides. These derivatives are of interest for their potential biological activities.

| Reagent | Product |

| Acetic anhydride | N-(3-phenoxy-1,2,4-thiadiazol-5-yl)acetamide |

| Benzoyl chloride | N-(3-phenoxy-1,2,4-thiadiazol-5-yl)benzamide |

| p-Toluenesulfonyl chloride | N-(3-phenoxy-1,2,4-thiadiazol-5-yl)-4-methylbenzenesulfonamide |

The synthesis of urea and thiourea (B124793) derivatives represents another important functionalization pathway for the 5-amino group.

Urea Derivatives: The reaction of this compound with isocyanates provides a direct route to N-substituted ureas. This addition reaction typically proceeds under mild conditions, often without the need for a catalyst, by mixing the amine and the isocyanate in an appropriate solvent like THF or acetonitrile. A range of aryl and alkyl isocyanates can be employed to generate a library of urea derivatives.

Thiourea Derivatives: Analogously, thiourea derivatives are synthesized by the reaction of the amine with isothiocyanates. This reaction is also generally efficient and proceeds under mild conditions. The choice of isothiocyanate allows for the introduction of various substituents, leading to diverse thiourea analogs.

| Reagent | Product |

| Phenyl isocyanate | 1-(3-Phenoxy-1,2,4-thiadiazol-5-yl)-3-phenylurea |

| Methyl isocyanate | 1-Methyl-3-(3-phenoxy-1,2,4-thiadiazol-5-yl)urea |

| Phenyl isothiocyanate | 1-(3-Phenoxy-1,2,4-thiadiazol-5-yl)-3-phenylthiourea |

The 5-amino group of the 1,2,4-thiadiazole ring can participate in cyclization reactions to form fused heterocyclic systems. These annulation reactions significantly increase the structural complexity and can lead to novel chemical entities. For instance, reaction with bifunctional reagents can lead to the formation of fused pyrimidine, triazine, or other heterocyclic rings. The specific outcome of these reactions is highly dependent on the nature of the reacting partner and the reaction conditions. While specific examples for this compound are not extensively documented, the reactivity of other 3-amino-1,2,4-thiadiazoles suggests the potential for such transformations. For example, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of thiadiazolo[5,4-a]pyrimidine derivatives.

Chemical Modifications of the Phenoxy Substituent

The phenoxy group at the 3-position of the thiadiazole ring offers another avenue for structural diversification. Modifications to the phenyl ring or the ether linkage can be achieved through various chemical transformations.

The phenyl ring of the phenoxy substituent is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of a variety of functional groups.

Halogenation: Direct halogenation of the phenyl ring can be achieved using standard halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent, leading to the introduction of one or more bromine atoms onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the ether oxygen.

Nitration: Nitration of the phenoxy ring can be accomplished using a mixture of nitric acid and sulfuric acid. This reaction introduces a nitro group onto the phenyl ring, which can then serve as a handle for further functionalization, such as reduction to an amino group.

| Reaction | Reagent | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-(Bromophenoxy)-1,2,4-thiadiazol-5-amine |

| Nitration | HNO₃/H₂SO₄ | 3-(Nitrophenoxy)-1,2,4-thiadiazol-5-amine |

Modification of the ether linkage provides another strategy for derivatization. The synthesis of thioether analogues, where the oxygen atom is replaced by a sulfur atom, can lead to compounds with altered electronic and steric properties. The synthesis of such analogues would typically involve a multi-step sequence starting from a different precursor, such as a 3-chloro-1,2,4-thiadiazole, which can then be reacted with a thiophenol to introduce the thioether linkage. While not a direct modification of the phenoxy group, this approach allows for the creation of a structurally related series of compounds for comparative studies.

Transformations of the Thiadiazole Ring Carbon Atoms (beyond initial synthesis)

Advanced functionalization strategies targeting the carbon atom of the 1,2,4-thiadiazole ring in this compound are crucial for the development of novel derivatives with potentially enhanced biological activities or material properties. While the chemistry of the exocyclic amino and phenoxy groups offers numerous avenues for derivatization, direct manipulation of the heterocyclic core's carbon atom (C5) presents a more complex challenge. This section explores both direct functionalization methods reported for the 1,2,4-thiadiazole scaffold and theoretical pathways for ring transformation.

Direct Functionalization Approaches

The direct functionalization of the C-H bond on the 1,2,4-thiadiazole ring is an attractive method for introducing new substituents without requiring pre-functionalized starting materials. Research into carbon-hydrogen (C-H) bond functionalization has identified it as a powerful tool for constructing valuable molecules. rsc.org The inherent electronic properties of the 1,2,4-thiadiazole ring, particularly the presence of nitrogen atoms, can be exploited to direct these transformations.

One of the most promising strategies is transition-metal-catalyzed C-H activation. The nitrogen atoms within the 1,2,4-thiadiazole core can act as directing groups in such reactions, facilitating the selective functionalization of the adjacent C-H bond. rsc.org Although research specifically on this compound is limited, studies on related 1,2,4-thiadiazole derivatives provide a strong basis for potential applications.

A notable example is the iridium-catalyzed regioselective C-H sulfonamidation of 1,2,4-thiadiazoles with sulfonyl azides. rsc.org This method effectively creates a C-N bond at the C5 position of the thiadiazole ring. The reaction proceeds efficiently with a variety of sulfonyl azides, allowing for the introduction of diverse functionalities. rsc.org This approach increases the molecular diversity of 1,2,4-thiadiazoles, which may lead to compounds with novel applications. rsc.org

Below is a table summarizing the results of iridium-catalyzed C-N cross-coupling of 1,2,4-thiadiazoles with various sulfonyl azides, demonstrating the versatility of this direct functionalization approach.

| Entry | Substrate | Sulfonyl Azide Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Phenyl-1,2,4-thiadiazole | Phenylsulfonyl azide | 3-Phenyl-5-(phenylsulfonamido)-1,2,4-thiadiazole | 85 |

| 2 | 3-Phenyl-1,2,4-thiadiazole | Benzylsulfonyl azide | 3-Phenyl-5-(benzylsulfonamido)-1,2,4-thiadiazole | 78 |

| 3 | 3-Phenyl-1,2,4-thiadiazole | Naphthylsulfonyl azide | 3-Phenyl-5-(naphthylsulfonamido)-1,2,4-thiadiazole | 90 |

| 4 | 3-Phenyl-1,2,4-thiadiazole | Alkylsulfonyl azide | 3-Phenyl-5-(alkylsulfonamido)-1,2,4-thiadiazole | 50-75 |

| 5 | 3-Phenyl-1,2,4-thiadiazole | Heterocyclylsulfonyl azide | 3-Phenyl-5-(heterocyclylsulfonamido)-1,2,4-thiadiazole | 60-82 |

Data adapted from a study on Iridium-catalyzed C-H sulfonamidation of 1,2,4-thiadiazoles. rsc.org

This direct C-H functionalization strategy could theoretically be applied to this compound, although the existing amino group at the C5 position would necessitate a different starting substrate where the C5 position is unsubstituted. For the target molecule, functionalization would need to occur at the phenoxy ring or involve displacement of one of the existing groups, which falls outside the scope of direct C5 functionalization of the thiadiazole ring itself.

Ring Expansion and Contraction Reactions (Theoretical)

Ring expansion and contraction reactions are powerful synthetic tools for transforming one heterocyclic system into another, often leading to novel scaffolds that are otherwise difficult to access. While no specific examples of ring expansion or contraction involving this compound have been reported, theoretical pathways can be postulated based on known reactions of other thiadiazole isomers and related heterocycles.

Ring Contraction: Ring contraction reactions are useful for creating smaller, more strained ring systems. wikipedia.org A potential, though theoretical, pathway for the contraction of the 1,2,4-thiadiazole ring could involve photochemical rearrangement. For instance, photochemical-mediated ring contraction has been observed in related sulfur-nitrogen heterocycles like 4H-1,2,6-thiadiazines, which contract to 1,2,5-thiadiazoles with the excision of a carbon atom. nih.govacs.org This process involves a [3+2] cycloaddition with singlet oxygen to form an endoperoxide intermediate that subsequently rearranges and contracts. nih.govacs.org

A hypothetical contraction of the 1,2,4-thiadiazole ring in this compound might proceed through a similar photochemically or thermally induced rearrangement, potentially leading to a four-membered ring system or fragmentation. However, the stability of the 1,2,4-thiadiazole ring makes such transformations challenging and energetically unfavorable without specific activating groups or reaction conditions.

Ring Expansion: Ring expansion reactions typically involve the insertion of a carbon or heteroatom into the existing ring framework. wikipedia.org Common methods include rearrangements like the Tiffeneau–Demjanov rearrangement, which proceeds through a carbocation intermediate. wikipedia.org For the 1,2,4-thiadiazole ring, a theoretical expansion could be envisioned by first functionalizing the C5 position with a group amenable to rearrangement, such as a hydroxymethyl group. Subsequent reaction to form a carbocation could, in theory, initiate a ring-expanding migration of one of the adjacent ring bonds.

Another theoretical possibility involves reactions with carbenes or nitrenes, which could insert into the C-S or N-S bonds of the thiadiazole ring, leading to a six-membered heterocyclic system. For example, the Buchner ring expansion uses a carbene to expand an aromatic ring to a seven-membered ring. wikipedia.org A similar reaction with the 1,2,4-thiadiazole ring could theoretically yield a thiadiazepine derivative. These pathways remain speculative for the 1,2,4-thiadiazole system and would require significant experimental investigation to validate.

Computational and Theoretical Chemistry Studies on 3 Phenoxy 1,2,4 Thiadiazol 5 Amine

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior, reactivity, and physical properties. For 3-Phenoxy-1,2,4-thiadiazol-5-amine, computational methods provide invaluable insights into its electronic characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization

For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the geometries of various 1,3,4-thiadiazole (B1197879) derivatives in the gas phase. cyberleninka.ru These studies are crucial for determining bond lengths, bond angles, and dihedral angles of the heterocyclic ring and its substituents. Similar computational levels, such as B3LYP/6-31G*, have been employed to study dimethoxy thiadiazole isomers, yielding geometric parameters close to experimental values. researchgate.net The optimization process involves finding the minimum on the potential energy surface, which provides the most stable three-dimensional arrangement of the atoms.

Table 1: Representative Calculated Geometrical Parameters for a Substituted 1,2,4-Thiadiazole (B1232254) Derivative (Example: 3,5-bis(indolyl)-1,2,4-thiadiazole)

| Parameter | Bond Length (Å) / Angle (°) | Source |

| S1-N2 Bond Length | 1.68 | nih.gov |

| N2-C3 Bond Length | 1.32 | nih.gov |

| C3-N4 Bond Length | 1.39 | nih.gov |

| N4-C5 Bond Length | 1.33 | nih.gov |

| C5-S1 Bond Length | 1.76 | nih.gov |

| N2-C3-N4 Angle | 115.0 | nih.gov |

| C3-N4-C5 Angle | 108.0 | nih.gov |

| N4-C5-S1 Angle | 118.0 | nih.gov |

| C5-S1-N2 Angle | 91.0 | nih.gov |

| S1-N2-C3 Angle | 108.0 | nih.gov |

Note: The data in this table is for a representative 1,2,4-thiadiazole derivative and not for this compound, as specific data for the latter was not found in the searched literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals, and the energy difference between them (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Computational studies on various thiadiazole derivatives consistently involve the calculation of HOMO and LUMO energies to understand their electronic transitions and reactivity. nih.govresearchgate.net For example, in studies of 4-amine-3-hydrazino-5-mercapto-1,2,4-triazole derivatives, DFT calculations (B3LYP/6-31G) have been used to analyze the HOMO and LUMO to explain their bioactivity. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack. For this compound, the phenoxy group and the amino group would be expected to influence the electron density distribution and thus the nature of the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted 1,3,4-Thiadiazole Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-amino-1,3,4-thiadiazole (B1665364) | -6.8 | -1.2 | 5.6 | cyberleninka.ru |

| Derivative 1 | -6.5 | -1.8 | 4.7 | cyberleninka.ru |

| Derivative 2 | -6.7 | -2.1 | 4.6 | cyberleninka.ru |

Note: This table presents representative data for 1,3,4-thiadiazole derivatives to illustrate the concept, as specific data for this compound was not available in the searched literature.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is crucial for understanding its interactions with other molecules. Computational methods can calculate the partial charges on each atom and generate molecular electrostatic potential (MEP) maps. MEP maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

In a study of dimethoxy thiadiazole isomers, net atomic charges were calculated using the CHELPG fit to the in-solution molecular electrostatic potential, which provides a reasonable representation of the charge distribution. researchgate.net For this compound, the nitrogen and sulfur atoms of the thiadiazole ring, the oxygen atom of the phenoxy group, and the nitrogen atom of the amino group would be expected to be regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic protons would likely be regions of positive electrostatic potential (electron-poor).

Aromaticity Assessment of the 1,2,4-Thiadiazole Ring

The aromaticity of the thiadiazole ring contributes significantly to its stability and chemical properties. Computational methods can be used to assess aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring; negative values typically indicate aromaticity, while positive values suggest anti-aromaticity.

Theoretical studies have concluded that thiadiazoles are aromatic compounds. researchgate.net The aromatic character of the 1,2,4-thiadiazole ring is a key factor in its chemistry, influencing its reactivity and the properties of its derivatives. The aromatic nature of the ring system provides significant in vivo stability to molecules containing this scaffold. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to study experimentally.

Transition State Characterization for Key Transformations

Understanding the mechanism of a chemical reaction requires the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. DFT calculations are frequently used to locate and characterize transition states, providing information about the activation energy and the geometry of the TS.

For the synthesis of 1,2,4-thiadiazoles, several reaction mechanisms have been investigated computationally. For example, a DFT study of the [3+2] cycloaddition reaction to form a 1,2,4-thiadiazole ring has been performed at the MPWB1K/6-311G(d) level of theory, successfully identifying the transition states and explaining the observed regioselectivity. researchgate.net In another study, a plausible mechanism for the isomerization of a bis(erlotinib)-1,2,4-thiadiazole to its 1,3,4-isomer was proposed, with DFT calculations used to model the transition state of a key electrocyclization step. researchgate.netresearchgate.net These studies highlight the utility of computational methods in elucidating the intricate details of reaction pathways involving the 1,2,4-thiadiazole scaffold. While a specific transition state analysis for the synthesis or reactions of this compound was not found, these examples demonstrate the methodologies that would be applied.

Energy Profiles and Kinetic Studies of Synthetic Pathways

Computational studies are instrumental in elucidating the mechanisms and energetics of the synthetic routes leading to this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers, which govern the reaction kinetics.

For instance, the synthesis of related 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides. nih.govresearchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can model these cyclization processes. These calculations can determine the activation energies for different proposed pathways, helping to understand why certain reaction conditions, such as the use of specific catalysts or temperatures, are more effective. For example, studies on the formation of 1,3,4-thiadiazoles have explored the cyclization of thiosemicarbazides with various reagents, and computational models can predict the most favorable reaction pathway by comparing the energy profiles of each step. mdpi.com

Theoretical Spectroscopic Predictions (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods allow for the accurate prediction of spectroscopic data, which is invaluable for the structural characterization of this compound.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as N-H stretching, C=N stretching of the thiadiazole ring, and the various modes of the phenoxy group. nih.govscholarsresearchlibrary.com For example, in similar 2-amino-1,3,4-thiadiazole derivatives, N-H stretching vibrations are typically observed in the 3200-3500 cm⁻¹ region. scholarsresearchlibrary.com DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide vibrational frequencies that are in good agreement with experimental data for related thiadiazole compounds. nih.govscholarsresearchlibrary.com

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. researchgate.netufv.br The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netresearchgate.net These predictions can aid in the assignment of complex NMR spectra and can help to confirm the proposed structure of this compound. For instance, the chemical shifts of the carbon atoms in the thiadiazole ring are sensitive to the substituents, and theoretical calculations can help to rationalize these shifts based on the electronic environment. dergipark.org.tr

Below is a hypothetical table illustrating the kind of data that could be generated through theoretical spectroscopic predictions for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| Amine (NH₂) | 5.0 - 8.0 | Not Available |

| Phenyl (Ar-H) | 6.9 - 7.5 | Not Available |

| ¹³C NMR (ppm) | ||

| Thiadiazole (C3) | ~165 | Not Available |

| Thiadiazole (C5) | ~155 | Not Available |

| Phenyl (C-O) | ~158 | Not Available |

| IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3400 - 3500 | Not Available |

| C=N Stretch | 1600 - 1650 | Not Available |

| C-O-C Stretch | 1200 - 1250 | Not Available |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and how it interacts with its environment. nih.govdntb.gov.ua

Conformational Analysis: this compound possesses rotational freedom around the C-O bond connecting the phenoxy group to the thiadiazole ring. MD simulations can explore the potential energy landscape associated with this rotation, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. researchgate.netnih.gov These simulations can reveal the nature and strength of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces, which are critical for molecular recognition and binding. researchgate.net For example, the amino group and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond donors and acceptors, respectively. nih.gov

Quantum Chemical Descriptors and Their Correlation with Chemical Behavior

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and biological activity. rasayanjournal.co.inmdpi.com

Global Descriptors: These descriptors provide information about the molecule as a whole. Key examples include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. erciyes.edu.tr

Ionization Potential (I) and Electron Affinity (A): These are related to the HOMO and LUMO energies and quantify the energy required to remove an electron and the energy released when an electron is added, respectively. rasayanjournal.co.in

Electronegativity (χ), Hardness (η), and Electrophilicity (ω): These concepts from conceptual DFT help to rationalize the reactivity of molecules. rasayanjournal.co.in

Local Descriptors: These descriptors provide information about specific atoms or regions within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This can predict sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule.

By calculating these descriptors for this compound and correlating them with experimentally observed properties, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net These models can then be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics.

The table below provides a hypothetical set of calculated quantum chemical descriptors for this compound.

| Quantum Chemical Descriptor | Calculated Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

| Ionization Potential (eV) | Value |

| Electron Affinity (eV) | Value |

| Electronegativity (eV) | Value |

| Chemical Hardness (eV) | Value |

| Electrophilicity Index (eV) | Value |

| Dipole Moment (Debye) | Value |

Structure Reactivity Relationships in the Context of 3 Phenoxy 1,2,4 Thiadiazol 5 Amine

Influence of Phenoxy Substituent on Thiadiazole Ring Reactivity

Furthermore, the bulky nature of the phenoxy group can introduce steric hindrance, potentially directing the approach of reagents to other positions on the ring. The nature of the substituent on the phenyl ring of the phenoxy group can further fine-tune these electronic and steric effects. For instance, electron-withdrawing groups on the phenyl ring would diminish the electron-donating capacity of the phenoxy oxygen, thereby altering the reactivity of the thiadiazole core.

Electronic Effects of the Amine Group on Acid-Base Properties and Nucleophilicity

The amine group at the 5-position of the 1,2,4-thiadiazole (B1232254) ring plays a crucial role in defining the compound's acid-base properties and nucleophilicity. The lone pair of electrons on the nitrogen atom of the amine group can participate in resonance with the thiadiazole ring, which can either enhance or decrease the basicity of the nitrogen, depending on the electronic demands of the ring.

Steric and Stereoelectronic Factors Governing Molecular Conformation and Reactivity

The three-dimensional arrangement of the phenoxy group relative to the planar 1,2,4-thiadiazole ring is a critical factor in determining the molecule's conformation and, consequently, its reactivity. Rotation around the C-O bond connecting the phenoxy group to the thiadiazole ring can lead to different conformers with varying degrees of steric hindrance and orbital overlap.

These conformational preferences can influence the accessibility of the different reactive sites within the molecule to incoming reagents. Stereoelectronic effects, which relate to the influence of orbital alignment on reactivity, are also significant. For instance, the orientation of the lone pairs of the heteroatoms in the thiadiazole ring and the amine group relative to the π-system of the ring can impact the molecule's electronic properties and its interactions with other molecules.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a compound with its reactivity. For 3-Phenoxy-1,2,4-thiadiazol-5-amine, QSRR studies could provide valuable insights into how variations in its structure would affect its chemical transformations.

While specific QSRR studies on this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied. Descriptors such as electronic parameters (e.g., Hammett constants for substituents on the phenoxy ring), steric parameters (e.g., Taft steric parameters), and topological indices could be used to build predictive models for its reactivity in various reactions, such as nucleophilic substitution or electrophilic addition.

Table 1: Hypothetical QSRR Descriptors for this compound Derivatives

| Substituent on Phenoxy Ring | Hammett Constant (σ) | Taft Steric Parameter (Es) | Predicted Relative Reactivity |

| 4-Nitro | +0.78 | -1.01 | Decreased |

| 4-Methoxy | -0.27 | -0.55 | Increased |

| 4-Chloro | +0.23 | -0.97 | Decreased |

| Hydrogen | 0.00 | 0.00 | Baseline |

This table presents a hypothetical application of QSRR principles. Actual values would require experimental determination.

Comparison with Other Thiadiazole Isomers (e.g., 1,3,4-thiadiazoles) and Related Heterocycles

The chemical properties of this compound are best understood when compared with its isomers, such as 1,3,4-thiadiazoles and 1,2,3-thiadiazoles, as well as other related five-membered heterocycles.

1,2,4-Thiadiazoles, including the subject compound, are known to be synthesized through various routes, often involving the oxidative cyclization of thioamides or the reaction of amidines with perchloromethyl mercaptan. In contrast, 1,3,4-thiadiazoles are frequently synthesized from the cyclization of thiosemicarbazides or by the reaction of acid hydrazides with phosphorus pentasulfide.

The arrangement of the heteroatoms in the thiadiazole ring significantly impacts its stability and reactivity. For instance, 1,3,4-thiadiazoles are generally considered to be more aromatic and thermally stable than 1,2,4-thiadiazoles. The presence of the N-N bond in 1,2,3-thiadiazoles makes them prone to thermal or photochemical extrusion of nitrogen gas, a reaction pathway not typically observed for 1,2,4- or 1,3,4-isomers.

The reactivity towards nucleophiles and electrophiles also differs among the isomers. The specific position of the nitrogen and sulfur atoms dictates the electron density distribution and the sites most susceptible to attack.

Table 2: General Comparison of Thiadiazole Isomers